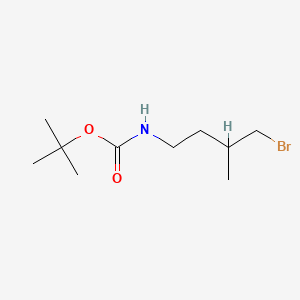
tert-butylN-(4-bromo-3-methylbutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-(4-bromo-3-methylbutyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-ButylN-(4-bromo-3-methylbutyl)carbamate can be synthesized through the reaction of 4-amino-1-butanol with di-tert-butyl dicarbonate. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of tert-butyl esters compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-(4-bromo-3-methylbutyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or brominated derivatives.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted carbamates or amines.
Oxidation Reactions: Products include brominated oxides or ketones.
Reduction Reactions: Products include primary or secondary amines and alcohols.
Scientific Research Applications
tert-ButylN-(4-bromo-3-methylbutyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butylN-(4-bromo-3-methylbutyl)carbamate involves the formation of stable carbamate adducts with target molecules. The carbamate group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This mechanism is particularly useful in the study of enzyme kinetics and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound with similar reactivity but lacking the bromine atom.
tert-Butyl (4-bromobutyl)carbamate: A closely related compound with a similar structure but different substitution pattern.
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate: Another related compound with a cyclohexyl ring instead of a butyl chain.
Uniqueness
tert-ButylN-(4-bromo-3-methylbutyl)carbamate is unique due to the presence of both a tert-butyl group and a bromine atom, which confer distinct reactivity and stability. This combination makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
2354688-01-8 |
|---|---|
Molecular Formula |
C10H20BrNO2 |
Molecular Weight |
266.18 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-3-methylbutyl)carbamate |
InChI |
InChI=1S/C10H20BrNO2/c1-8(7-11)5-6-12-9(13)14-10(2,3)4/h8H,5-7H2,1-4H3,(H,12,13) |
InChI Key |
DSOLNKJDIBIZFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(=O)OC(C)(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


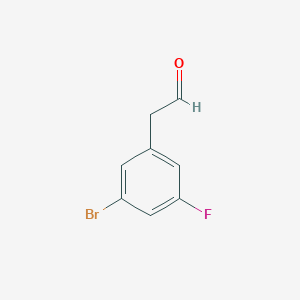
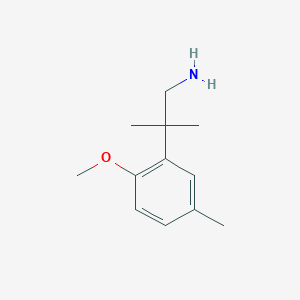
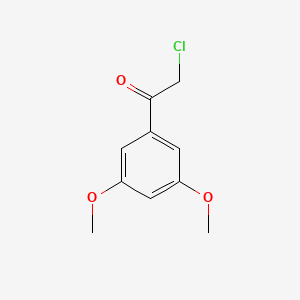
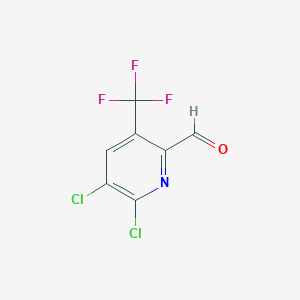

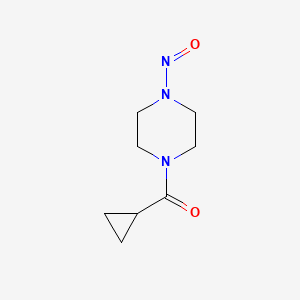
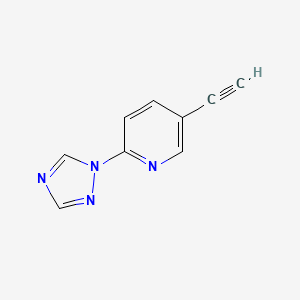
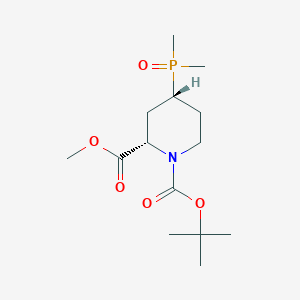
![N-[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide](/img/structure/B15320079.png)
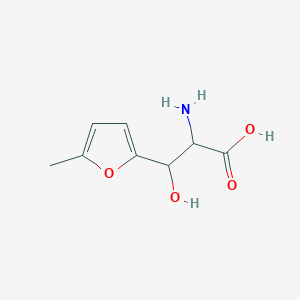
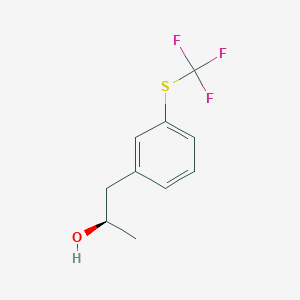
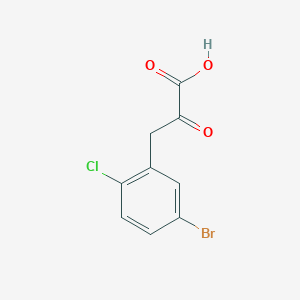
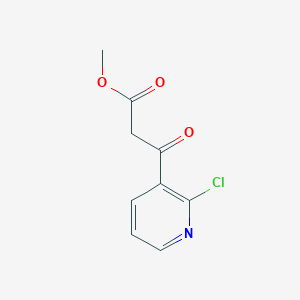
![2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B15320111.png)
